molecular formula C13H18N2OS B2861566 1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2179723-71-6

1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2861566
M. Wt: 250.36
InChI Key: IVUSJWYKTIIZNM-UHFFFAOYSA-N
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Description

The compound “1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazoles are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest due to their wide range of applications in the field of drug design and discovery . The synthesis often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound is based on the thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom . The structure also includes a piperidinyl group and a prop-2-en-1-one group attached to the thiazole ring .


Chemical Reactions Analysis

Thiazoles are known to exhibit a wide range of chemical reactions due to their unique structure . They can undergo various types of reactions including condensation reactions and cycloaddition with dipolarophiles .

Future Directions

The future directions for research on “1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This could include investigating its potential biological activities and exploring its potential as a synthon in the development of new drugs .

properties

IUPAC Name

1-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-4-12(16)15-7-5-6-11(8-15)13-14-9(2)10(3)17-13/h4,11H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUSJWYKTIIZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCN(C2)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one

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